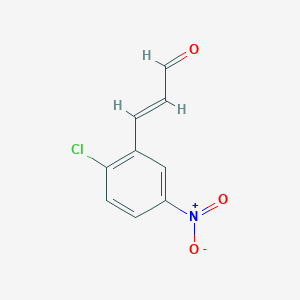
(2E)-3-(2-Chloro-5-nitrophenyl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-5-nitrophenyl)prop-2-enal: is an organic compound with the molecular formula C9H6ClNO3 . It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a prop-2-enal moiety. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloro-5-nitrophenyl)prop-2-enal typically involves the following steps:
Nitration: The starting material, 2-chlorobenzaldehyde, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Aldol Condensation: The nitrated product is then subjected to aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form the prop-2-enal moiety.
Industrial Production Methods: While specific industrial production methods for 3-(2-chloro-5-nitrophenyl)prop-2-enal are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 3-(2-chloro-5-nitrophenyl)prop-2-enal can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products:
Oxidation: 3-(2-chloro-5-nitrophenyl)prop-2-enoic acid.
Reduction: 3-(2-amino-5-chlorophenyl)prop-2-enal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-chloro-5-nitrophenyl)prop-2-enal is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical transformations.
Biology and Medicine: Research into the biological activity of 3-(2-chloro-5-nitrophenyl)prop-2-enal is ongoing
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-chloro-5-nitrophenyl)prop-2-enal involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules. The aldehyde group can form Schiff bases with amines, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(2-chloro-5-nitrophenyl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(2-amino-5-chlorophenyl)prop-2-enal: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 3-(2-chloro-5-nitrophenyl)prop-2-enal is unique due to the presence of both a nitro and chloro group on the phenyl ring, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
31368-60-2 |
|---|---|
Molekularformel |
C9H6ClNO3 |
Molekulargewicht |
211.60 g/mol |
IUPAC-Name |
(E)-3-(2-chloro-5-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClNO3/c10-9-4-3-8(11(13)14)6-7(9)2-1-5-12/h1-6H/b2-1+ |
InChI-Schlüssel |
YGRWDGMIJOLYCX-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C=O)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















